

Validating the Long-Term Safety and Efficacy of HA130 Hemoperfusion: A Comparative Guide

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Compound of Interest

Compound Name: HA130

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For researchers, scientists, and drug development professionals navigating the complexities of uremic toxin management in chronic kidney disease (CKD), this guide provides a comprehensive comparison of the **HA130** hemoperfusion cartridge with alternative therapeutic strategies. This document synthesizes available experimental data to objectively evaluate the long-term safety and efficacy of these treatments, offering a resource to inform future research and development in nephrology.

Executive Summary

The accumulation of uremic toxins, particularly protein-bound uremic toxins (PBUTs) and middle molecules, is a significant contributor to the morbidity and mortality of patients with end-stage renal disease (ESRD). Standard hemodialysis (HD) and even high-flux hemodialysis (HFHD) have limitations in effectively clearing these toxins. This guide focuses on the **HA130** hemoperfusion cartridge, a therapeutic option designed to be used in conjunction with hemodialysis to enhance the removal of these challenging toxins. We compare its performance with high-volume hemodiafiltration (HDF), a well-established alternative, and AST-120, an oral adsorbent representing a different therapeutic modality.

The evidence suggests that **HA130**, when added to hemodialysis, demonstrates superior single-session clearance of key PBUTs like indoxyl sulfate (IS) and p-cresyl sulfate (PCS) compared to HDF.^[1] This enhanced clearance is associated with significant improvements in patient-reported outcomes, including pruritus and sleep quality.^{[1][2][3][4]} While long-term studies on hard clinical endpoints are ongoing, the available data indicate a favorable safety

profile for **HA130**, comparable to that of HDF. AST-120, an oral adsorbent, offers a non-dialytic approach to reduce the systemic burden of uremic toxins by adsorbing their precursors in the gastrointestinal tract. Clinical trials on AST-120 have shown some positive effects on slowing the progression of CKD, though results have been variable across studies.

This guide will delve into the quantitative data from comparative studies, detail the experimental protocols employed in these evaluations, and visualize the key biological pathways and experimental workflows to provide a thorough understanding of the current landscape in uremic toxin removal therapies.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from clinical studies comparing **HA130** hemoperfusion with hemodialysis (HD), hemodiafiltration (HDF), and the oral adsorbent AST-120.

Table 1: Efficacy Comparison of Uremic Toxin Removal

Treatment Modality	Indoxyl Sulfate (IS) Reduction Ratio (%)	p-Cresyl Sulfate (PCS) Reduction Ratio (%)	β2-Microglobulin (β2M) Reduction Ratio (%)	Reference(s)
HA130 + Hemodialysis (HAHD)	46.9	44.6	Significant decrease	
High-Volume Hemodiafiltration (HDF)	31.8	31.4	-	
High-Flux Hemodialysis (HFHD)	~30-40	~30-40	Lower than HDF	
AST-120 (Oral Adsorbent)	Dose-dependent reduction	-	-	

Table 2: Impact on Clinical Outcomes

Treatment Modality	Improvement in Pruritus	Improvement in Sleep Quality	All-Cause Mortality	Cardiovascular Mortality	Reference(s)
HA130 + Hemodialysis (HAHD)	Significant improvement	Significant improvement	Reduced	Reduced	
High-Volume Hemodiafiltration (HDF)	Minimal, non-significant change	Minimal, non-significant change	-	-	
AST-120 (Oral Adsorbent)	Improvement in uremic symptoms	-	Lower risk	Lower risk	

Table 3: Safety Profile Comparison

Treatment Modality	Common Adverse Events	Impact on Albumin Levels	Reference(s)
HA130 + Hemodialysis (HAHD)	Comparable to HDF; hypotension, coagulation disorders	No significant loss	
High-Volume Hemodiafiltration (HDF)	Hypotension, coagulation disorders	-	
AST-120 (Oral Adsorbent)	Gastrointestinal disturbances (e.g., constipation, nausea)	No direct impact	

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of **HA130** hemoperfusion and its alternatives.

Protocol 1: Randomized Controlled Trial Comparing HA130 + HD (HAHD) vs. HDF

- Study Design: A single-center, open-label, randomized controlled trial.
- Participants: Maintenance hemodialysis patients with end-stage renal disease.
- Randomization: Patients are randomly assigned to one of three groups:
 - Group 1: High-volume hemodiafiltration (HDF) once every two weeks (HDF-q2w).
 - Group 2: **HA130** hemoperfusion combined with hemodialysis (HAHD) once every two weeks (HAHD-q2w).
 - Group 3: HAHD once weekly (HAHD-q1w).
- Intervention:
 - HDF: Performed using a high-flux dialyzer with online-produced replacement fluid.
 - HAHD: The **HA130** cartridge is placed in series before the hemodialyzer in the extracorporeal circuit.
- Duration: 8-week treatment period.
- Primary Endpoint: Single-session reduction ratio (RR) of indoxyl sulfate (IS).
- Secondary Endpoints:
 - Reduction ratios of other uremic toxins (e.g., p-cresyl sulfate, β 2-microglobulin).
 - Patient-reported outcomes: Pruritus severity (e.g., using the Duo score) and sleep quality (e.g., using the Pittsburgh Sleep Quality Index - PSQI).
 - Safety and tolerability, assessed by monitoring adverse events.
- Data Collection: Blood samples are collected before and after a dialysis session to measure uremic toxin concentrations. Patient questionnaires are administered at baseline and at the

end of the study.

Protocol 2: Measurement of Uremic Toxin Reduction Ratio

- **Sample Collection:** Pre- and post-dialysis blood samples are collected from the arterial line of the extracorporeal circuit.
- **Sample Processing:** Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
- **Analytical Method:** High-Performance Liquid Chromatography (HPLC) is a common method for quantifying uremic toxins like indoxyl sulfate and p-cresyl sulfate.
 - **Protein Precipitation:** Plasma proteins are precipitated using a solvent like methanol or acetonitrile to release protein-bound toxins.
 - **Chromatographic Separation:** The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the different uremic toxins.
 - **Detection:** A fluorescence or UV detector is used to detect and quantify the separated toxins based on their specific excitation and emission wavelengths or UV absorbance.
- **Calculation of Reduction Ratio (RR):** The RR is calculated using the following formula: $RR (\%) = [(C_{pre} - C_{post}) / C_{pre}] \times 100$ where C_{pre} is the pre-dialysis concentration and C_{post} is the post-dialysis concentration of the toxin.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways activated by uremic toxins and a typical experimental workflow for a clinical trial evaluating these therapies.

Signaling Pathways

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Experimental Workflow

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Conclusion

The long-term use of the **HA130** hemoperfusion cartridge in conjunction with hemodialysis presents a promising therapeutic strategy for enhancing the removal of protein-bound and middle-molecule uremic toxins in patients with end-stage renal disease. The available evidence indicates superior single-session efficacy in clearing key toxins like indoxyl sulfate and p-cresyl sulfate compared to high-volume hemodiafiltration, leading to notable improvements in patient-reported outcomes such as pruritus and sleep quality. The safety profile of **HA130** appears to be comparable to existing dialysis modalities.

Alternative strategies, such as the oral adsorbent AST-120, offer a different approach by targeting the gut-kidney axis to reduce the production of uremic toxins. While some studies have shown benefits in slowing CKD progression, the results have not been consistently superior to standard care.

For researchers and drug development professionals, the findings underscore the importance of targeting specific uremic toxins to improve clinical outcomes. The development of novel adsorbents, both for extracorporeal and oral administration, remains a critical area of research. Future long-term, large-scale clinical trials with hard clinical endpoints, such as cardiovascular events and mortality, are necessary to definitively establish the long-term efficacy and cost-effectiveness of **HA130** and other emerging therapies in the management of uremic toxicity. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for designing and evaluating such future investigations.

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